Ethyl 3-bromo-1H-indazole-5-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 3-bromo-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . Specifically, they have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
The compound’s interaction with its targets leads to the inhibition, regulation, and/or modulation of these kinases . This can result in changes in cell signaling pathways, potentially leading to effects such as the inhibition of cell growth .
Biochemical Pathways
The affected pathways primarily involve cell signaling and growth regulation. The inhibition of CHK1 and CHK2 kinases, for example, can disrupt cell cycle progression and DNA damage response pathways . Similarly, the modulation of h-sgk can affect cell volume regulation and other cellular processes .
Pharmacokinetics
Like other indazole derivatives, it is likely to have good bioavailability due to its lipophilic nature .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it affects. For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis, potentially contributing to its anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1H-indazole-5-carboxylate typically involves the bromination of indazole derivatives. One common method includes the reaction of 1H-indazole-5-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol to yield the ethyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems can help maintain consistent reaction conditions, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with potential biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .
Scientific Research Applications
Ethyl 3-bromo-1H-indazole-5-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives and their interactions with biological targets.
Chemical Synthesis:
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 3-bromo-1H-indazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-1H-indazole-3-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and the carboxylate group.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: This compound contains a hydroxyl group and an indole ring, which can lead to different biological activities.
Properties
IUPAC Name |
ethyl 3-bromo-2H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYRMKZCMBQKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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